5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-20-18(23-15-10-8-14(22-2)9-11-15)16(12-21)17(19-20)13-6-4-3-5-7-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFYYSFBFAHPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield high purity products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of specific kinases or other proteins involved in signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
Sulfanyl vs. Phenoxy Groups
- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): The phenoxy (O–) group at position 5 enhances antimicrobial and anti-inflammatory activities compared to sulfanyl derivatives .
- 5-(4-Bromophenylsulfanyl)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime ():
Halogen vs. Methoxy Substituents
Position 3 Substituents
Structural and Pharmacological Data Table
Key Research Findings
Bioactivity: Sulfanyl groups enhance thiol-mediated interactions in enzymes, while phenoxy groups improve hydrogen bonding .
Structural Robustness : Crystallographic studies using SHELXL () confirm that bulkier substituents (e.g., phenyl at position 3) introduce torsional strain but improve thermal stability .
Biological Activity
5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Formula | C₁₈H₁₆N₂O₂S |
| CAS Number | 321998-19-0 |
| Melting Point | 94–98 °C |
| Hazard Information | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, one method includes the use of potassium hydroxide in ethanol to generate an intermediate, which is then reacted with various electrophiles to yield the final product. Detailed methodologies can be found in the literature focusing on pyrazole derivatives and their modifications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol. The results indicated that the compound exhibited notable cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
The proposed mechanism of action involves the inhibition of specific pathways critical for cancer cell proliferation and survival. The compound may induce apoptosis in cancer cells by activating caspases and modulating signaling pathways associated with cell death .
Case Studies and Research Findings
- In Vitro Studies :
- Pharmacological Screening :
- Toxicological Assessments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
